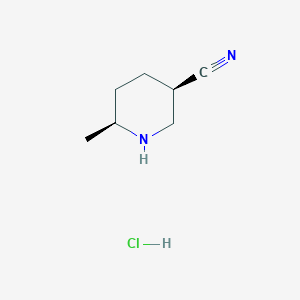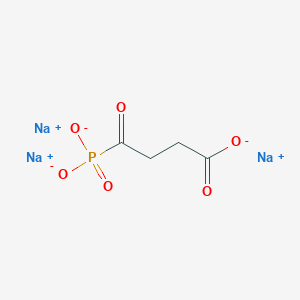![molecular formula C10H11BrO B12850542 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is part of the oxepine family, which consists of seven-membered heterocycles containing an oxygen atom. The presence of a bromine atom at the 6th position of the tetrahydrobenzo[b]oxepine ring adds unique chemical properties to this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. This reaction typically takes place in 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxepine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydrobenzo[b]oxepine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxepine derivatives, while oxidation and reduction reactions can produce oxepine derivatives with different oxidation states and functional groups.
科学的研究の応用
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals
作用機序
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-documented. its chemical structure suggests that it may interact with molecular targets and pathways similar to other oxepine derivatives. The presence of the bromine atom may enhance its reactivity and binding affinity to specific molecular targets, potentially influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Dibenzo[b,f]oxepine: This compound consists of a heterocyclic seven-membered oxepine ring with benzene rings attached at the b and f positions.
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: This compound has a similar oxepine core structure with additional functional groups, including a bromine atom and a methoxyethoxy group.
Uniqueness
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and the development of new materials and therapeutic agents .
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
6-bromo-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6H,1-2,4,7H2 |
InChIキー |
QHTWXUBAEHCCSW-UHFFFAOYSA-N |
正規SMILES |
C1CCOC2=C(C1)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/no-structure.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)



